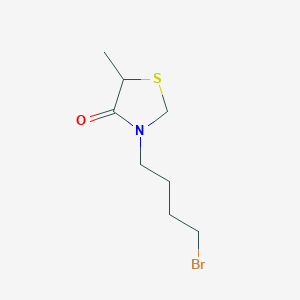










|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[S:6][CH2:5][NH:4][C:3]1=[O:7].CN(C=O)C.[OH-].[K+].[Br:15][CH2:16][CH2:17][CH2:18][CH2:19]Br>O>[Br:15][CH2:16][CH2:17][CH2:18][CH2:19][N:4]1[C:3](=[O:7])[CH:2]([CH3:1])[S:6][CH2:5]1 |f:2.3|
|


|
Name
|
5-methyl-4-thiazolidinone
|
|
Quantity
|
12.35 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(NCS1)=O
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
11.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
38 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCBr
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 3.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
STIRRING
|
|
Details
|
After 24 hours of stirring at room temperature
|
|
Duration
|
24 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the resultant mixture extracted with EtOAc (2×175 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined EtOAc layers were washed successively with water (200 ml) and brine (150 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to 49.68 g of oil
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of DMF
|
|
Type
|
DISTILLATION
|
|
Details
|
by vacuum distillation
|
|
Type
|
CUSTOM
|
|
Details
|
the residual oil was purified by flash chromotography (silica gel column)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |